5-Tert-butyl-2,3-dihydroinden-1-one
Description
Historical Perspectives in Indenone Chemistry and Analogues
The study of indenone chemistry dates back to the late 19th and early 20th centuries, with initial syntheses of the parent 1-indanone (B140024) being reported in the 1920s and 1930s. sigmaaldrich.com These early methods often involved the cyclization of hydrocinnamic acid or the reaction of phenylpropionic acid chloride with aluminum chloride. sigmaaldrich.com Over the decades, the indenone scaffold and its analogues, such as indane-1,3-dione, have become recognized as privileged structures in chemistry. This is due to their wide range of applications in medicinal chemistry, organic electronics, and materials science.
Significance of the Indenone Scaffold in Medicinal Chemistry Research
The indenone scaffold is a crucial pharmacophore in medicinal chemistry. Arylidene indanones, which are derivatives of indanones, are considered rigid analogues of chalcones and have been explored for a multitude of therapeutic applications. uva.nl These include their potential as inhibitors of cholinesterases for Alzheimer's disease treatment, tubulin depolymerizing agents for cancer therapy, and inhibitors of dual-specificity phosphatases. uva.nl The planar structure of the arylidene indanone core allows for effective electronic interactions, which is a key feature of their biological activity. uva.nl Furthermore, the indenone framework is a component of various natural products exhibiting antibacterial, antispasmodic, and cytotoxic activities. uva.nl
Overview of Research Trajectories for 5-Tert-butyl-2,3-dihydroinden-1-one and its Derivatives
While dedicated research focusing solely on this compound is limited, the compound is a key building block for more complex molecules with significant biological activities. myskinrecipes.com A prominent area of research involves its derivatives as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain pathways.
One notable derivative, (R)-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)-urea (ABT-102), has been identified as a potent and selective TRPV1 antagonist. nih.govnih.gov This compound has demonstrated the ability to block TRPV1 activation by various stimuli, including capsaicin, acid, and heat. nih.govebi.ac.uk The development of such derivatives highlights the importance of the 5-tert-butyl-indan-1-one moiety in designing molecules with specific pharmacological profiles for pain management. nih.gov The rigid indan (B1671822) group in these derivatives was found to significantly increase their in vitro potency and enhance their drug-like properties compared to earlier benzyl (B1604629) group-containing analogues. ebi.ac.uk
Beyond medicinal chemistry, this compound is utilized in the synthesis of organic compounds for fragrances and flavoring agents. myskinrecipes.com Its unique structure also makes it a valuable intermediate in the creation of specialty polymers and coatings, as well as in the formulation of agrochemicals like pesticides and herbicides. myskinrecipes.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆O | myskinrecipes.com |
| Molecular Weight | 188.2655 g/mol | myskinrecipes.com |
| CAS Number | 4600-86-6 | myskinrecipes.com |
Table 2: Research Applications of this compound and its Derivatives
| Application Area | Description | Key Derivatives/Context | Source |
| Medicinal Chemistry | Serves as a building block for pharmacologically active molecules. | (R)-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)-urea (ABT-102) as a TRPV1 antagonist for pain management. | nih.govnih.govebi.ac.uk |
| Fragrance and Flavoring | Used as an intermediate in the synthesis of aromatic compounds. | General organic synthesis applications. | myskinrecipes.com |
| Material Science | Employed in the creation of specialty polymers and coatings to enhance properties like durability. | General organic synthesis applications. | myskinrecipes.com |
| Agrochemicals | Plays a role in the formulation of pesticides and herbicides to improve efficacy and stability. | General organic synthesis applications. | myskinrecipes.com |
Structure
3D Structure
Properties
IUPAC Name |
5-tert-butyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-13(2,3)10-5-6-11-9(8-10)4-7-12(11)14/h5-6,8H,4,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJPVOVAVTZFRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452543 | |
| Record name | 5-tert-butyl-2,3-dihydroinden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4600-86-6 | |
| Record name | 5-(1,1-Dimethylethyl)-2,3-dihydro-1H-inden-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4600-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-tert-butyl-2,3-dihydroinden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Inden-1-one, 5-(1,1-dimethylethyl)-2,3-dihydro | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Chemical Transformations of 5 Tert Butyl 2,3 Dihydroinden 1 One
Advanced Synthetic Routes for 5-Tert-butyl-2,3-dihydroinden-1-one
The construction of the this compound scaffold can be achieved through several advanced synthetic methodologies. These routes are designed to control the placement of the tert-butyl group on the aromatic ring and to introduce chirality when necessary.
Regioselective Synthesis Strategies
The regioselective synthesis of this compound is most commonly achieved through an intramolecular Friedel-Crafts acylation of a suitable precursor. This reaction typically involves the cyclization of 3-(4-tert-butylphenyl)propanoic acid or its corresponding acid chloride. The tert-butyl group, being an ortho-para director, guides the acylation to the position ortho to it, leading to the desired 5-substituted indanone.
The reaction is highly regioselective due to the electronic and steric properties of the tert-butyl group. chegg.com The electron-donating nature of the tert-butyl group activates the aromatic ring towards electrophilic substitution, and the bulky nature of the group favors substitution at the less sterically hindered para position during the initial alkylation of the benzene (B151609) ring to form the precursor, and subsequently directs the intramolecular cyclization.
A common method for this cyclization is the use of a strong acid catalyst such as polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride (AlCl₃). The choice of catalyst and reaction conditions can be optimized to maximize the yield of the desired regioisomer.
Table 1: Regioselective Synthesis of this compound via Friedel-Crafts Acylation
| Precursor | Catalyst | Solvent | Product | Yield |
| 3-(4-tert-butylphenyl)propanoic acid | PPA | - | This compound | High |
| 3-(4-tert-butylphenyl)propionyl chloride | AlCl₃ | Dichloromethane | This compound | High |
Stereoselective Synthesis Approaches for Chiral Analogues, e.g., (R)-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)-urea (ABT-102)
The synthesis of chiral analogues of this compound is crucial for the development of stereospecific pharmaceuticals. A prominent example is the synthesis of (R)-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)-urea, also known as ABT-102, a potent TRPV1 antagonist. nih.govebi.ac.uk
The key step in the synthesis of ABT-102 is the asymmetric reduction of an iminoindan precursor to establish the desired (R)-stereochemistry at the C1 position of the indane ring. This is often achieved through a chiral auxiliary-induced diastereoselective reduction. The resulting chiral amine, (R)-5-tert-butyl-1-aminoindan, is a critical intermediate which is then further elaborated to yield the final product.
Novel Catalyst Systems in Indenone Synthesis
Recent advances in catalysis have introduced novel methods for the synthesis of indanones, which can be applied to the preparation of this compound. These methods often offer milder reaction conditions and improved efficiency.
One such method is the Nazarov cyclization , a 4π-electrocyclic reaction of divinyl ketones catalyzed by Lewis or Brønsted acids. While traditionally requiring stoichiometric amounts of strong acids, modern variants utilize catalytic amounts of milder reagents. For the synthesis of the target compound, a suitable divinyl ketone precursor bearing a tert-butyl group would be required.
Palladium-catalyzed and Rhodium-catalyzed reactions have also emerged as powerful tools for the synthesis of indanones and their derivatives. rsc.orgnih.gov For instance, palladium-catalyzed intramolecular C-H activation or cross-coupling reactions can be designed to form the five-membered ring of the indanone system. Similarly, rhodium catalysts have been employed in the asymmetric synthesis of substituted indanones. nih.gov These catalytic systems provide alternative and potentially more versatile routes to this compound and its analogues. rsc.orgnih.gov
Functionalization and Derivatization of the Indenone Core
The this compound core is a versatile scaffold that allows for various chemical modifications to explore structure-activity relationships and develop new compounds with desired properties.
Modifications at the Indenone Ring System
The indenone ring system offers several sites for functionalization. The carbonyl group at the C1 position is a key reactive site. It can undergo a variety of transformations, including reduction to the corresponding alcohol, which can then be used in further reactions. The α-protons at the C2 position are acidic and can be deprotonated to form an enolate, which can then be alkylated or undergo other reactions. youtube.comyoutube.comyoutube.com
Furthermore, the aromatic ring can be subjected to electrophilic substitution reactions. For example, bromination of substituted indanones has been shown to be regioselective, depending on the reaction conditions. researchgate.netnih.gov In the case of this compound, the directing effect of the tert-butyl group and the carbonyl group will influence the position of the incoming electrophile.
Palladium-catalyzed reactions, such as the insertion of tert-butyl isocyanide, have been used to synthesize indane-1,3-dione derivatives, demonstrating another avenue for modifying the indenone core. rsc.org
Table 2: Examples of Functionalization Reactions on the Indenone Core
| Reaction Type | Reagents and Conditions | Product Type |
| Alkylation of Enolate | 1. LDA or NaH 2. Alkyl halide | 2-Alkyl-5-tert-butyl-2,3-dihydroinden-1-one |
| Bromination | Br₂ in acetic acid or with a base (e.g., KOH) | Bromo-substituted this compound |
| Palladium-catalyzed Insertion | tert-Butyl isocyanide, Pd(0) catalyst | Indane-1,3-dione derivative |
Exploration of the Tert-butyl Substituent's Role in Chemical Reactivity
The tert-butyl group at the 5-position plays a crucial role in the chemical reactivity of the indenone core, primarily through its electronic and steric effects.
Electronic Effects: The tert-butyl group is an electron-donating group through induction. This increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack compared to an unsubstituted indanone. As an ortho-para director, it influences the regioselectivity of electrophilic aromatic substitution reactions on the benzene ring of the indanone. chegg.com
Steric Effects: The bulky nature of the tert-butyl group exerts significant steric hindrance. youtube.comyoutube.com This can influence the approach of reagents to the molecule, potentially affecting reaction rates and the stereochemical outcome of reactions. For example, in reactions involving the carbonyl group or the adjacent C4 position, the steric bulk of the tert-butyl group can hinder the approach of nucleophiles or electrophiles, leading to a preference for attack from the less hindered face of the molecule. This steric influence is a key factor to consider when designing synthetic routes and predicting the outcome of chemical transformations involving this compound.
Heterocyclic Annulation and Scaffold Diversification
The this compound scaffold serves as a foundational building block for creating a diverse range of more complex molecules, particularly those incorporating heterocyclic moieties. The carbonyl group and the adjacent methylene (B1212753) group are key reactive sites that allow for annulation (ring-forming) reactions and functional group transformations, leading to novel chemical entities with potential applications in medicinal chemistry and materials science.
A prominent example of scaffold diversification is the use of this compound as a key intermediate in the synthesis of the potent TRPV1 antagonist, (R)-1-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea, also known as ABT-102. nih.govnih.gov This transformation highlights the conversion of the indanone core into a more complex structure containing an indazole heterocycle linked via a urea (B33335) functionality. The synthesis involves the conversion of the ketone in the starting indanone to a primary amine, which is then coupled with an indazole-containing partner. This modification from a simple indanone to a complex urea derivative demonstrates how the scaffold can be elaborated to produce targeted, high-value molecules for pharmaceutical research. nih.govnih.gov
Furthermore, related tert-butylated indole (B1671886) scaffolds, such as 5-tert-butylindoline-2,3-dione, can undergo condensation reactions to form larger, fused heterocyclic systems. For instance, reaction with benzene-1,2-diamine can yield 9-(tert-butyl)-6H-indolo[2,3-b]quinoxaline derivatives, showcasing a direct heterocyclic annulation where a quinoxaline (B1680401) ring system is fused to the indole framework. researchgate.net While starting from a different oxidized state of the five-membered ring, this illustrates the potential for similar annulation strategies starting from the indanone.
These transformations underscore the versatility of the this compound core in synthetic chemistry, allowing for significant diversification to access novel heterocyclic compounds.
Table 1: Example of Scaffold Diversification
| Starting Scaffold | Transformation | Key Reagents/Steps | Resulting Heterocyclic Scaffold | Reference |
|---|---|---|---|---|
| This compound | Scaffold Diversification | 1. Reductive amination to form the corresponding amine. 2. Coupling with an activated 1H-indazol-4-yl isocyanate or equivalent. | (R)-1-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea | nih.gov, nih.gov |
Green Chemistry Principles in the Synthesis of this compound
The primary route to synthesizing this compound is through an intramolecular Friedel-Crafts acylation of a suitable precursor, such as 3-(4-tert-butylphenyl)propanoic acid. Traditionally, this reaction requires a stoichiometric amount of a strong Lewis acid catalyst, like aluminum chloride (AlCl₃), which poses significant environmental and handling challenges due to its corrosive nature and the generation of large quantities of acidic waste.
In alignment with the principles of green chemistry, significant research has focused on developing more sustainable catalytic systems for Friedel-Crafts acylations. These efforts aim to replace hazardous and stoichiometric catalysts with reusable, solid acid catalysts that are more environmentally benign.
One successful approach involves the use of sulfated zirconia as a solid acid catalyst. rsc.org This catalyst is effective in promoting Friedel-Crafts acylations and offers several advantages over traditional methods, including ease of separation from the reaction mixture and the potential for regeneration and reuse, thereby minimizing waste. rsc.orgresearchgate.net Similarly, other solid acids and supported catalysts, such as thallium oxide on zirconia, have shown high activity for acylation reactions. researchgate.net
Another green innovation is the use of ionic liquids as alternative reaction media. Ionic liquids are non-volatile solvents that can enhance reaction rates and selectivity. For instance, iron(III) chloride hexahydrate has been used as a cost-effective and robust catalyst for Friedel-Crafts acylation in tunable aryl alkyl ionic liquids. nih.gov This system is notable for its stability in the presence of air and water, simplifying the reaction setup. nih.gov
Microwave-assisted synthesis represents another key green technology applicable to the synthesis of indanone derivatives and related heterocycles. researchgate.net Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and product purity compared to conventional heating. beilstein-journals.orgmdpi.com This technique has been successfully applied to various related syntheses, including the Fischer indole synthesis and Knoevenagel condensation, suggesting its potential for accelerating the cyclization step in this compound synthesis. mdpi.comnih.gov The adoption of these green methodologies can make the production of this important chemical intermediate more efficient and sustainable.
Table 2: Comparison of Catalytic Systems for Friedel-Crafts Acylation
| Catalytic System | Catalyst Type | Key Advantages | Key Disadvantages | Reference |
|---|---|---|---|---|
| Traditional | Aluminum Chloride (AlCl₃) | High reactivity and effectiveness. | Stoichiometric amounts required, corrosive, generates hazardous waste. | researchgate.net |
| Green Alternative | Sulfated Zirconia | Solid, reusable, easily separable, environmentally benign. | May require higher temperatures or longer reaction times than AlCl₃. | rsc.org |
| Green Alternative | FeCl₃ in Ionic Liquid | Catalytic amount, recyclable solvent/catalyst system, air and water tolerant. | Cost of ionic liquids can be high, potential product separation challenges. | nih.gov |
Pharmacological and Biochemical Investigations of 5 Tert Butyl 2,3 Dihydroinden 1 One Analogues
Ligand-Receptor Interaction Studies
The interaction between 5-tert-butyl-2,3-dihydroinden-1-one analogues and their molecular targets has been a central focus of research, revealing specific mechanisms of receptor antagonism and selectivity.
Elucidation of Transient Receptor Potential Vanilloid 1 (TRPV1) Receptor Antagonism Mechanisms by Derivatives such as ABT-102
The TRPV1 receptor, a non-selective cation channel, is a key player in pain perception as it is activated by various noxious stimuli, including heat, acid, and compounds like capsaicin. nih.govebi.ac.uknih.gov Antagonism of this receptor is a promising strategy for pain management. nih.govebi.ac.uk A notable derivative of the this compound class is (R)-1-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea, known as ABT-102. nih.govebi.ac.uknih.gov
ABT-102 has been identified as a potent and selective TRPV1 antagonist. nih.govnih.govtargetmol.com Its mechanism involves blocking the polymodal activation of the TRPV1 receptor. nih.gov This means it can inhibit the receptor's activation by a variety of different stimuli. nih.govnih.gov Research has demonstrated that ABT-102 effectively blocks TRPV1 activation by capsaicin, protons (acidic conditions), heat, and endogenous agonists such as anandamide (B1667382) and N-arachidonyl dopamine. nih.govnih.gov Antagonists of the TRPV1 receptor function by binding to the channel and preventing it from opening in response to these activating stimuli. patsnap.com This binding can be competitive, where the antagonist vies for the same binding site as the agonist, or non-competitive, involving a different site. patsnap.comwikipedia.org
Competitive Antagonism Analysis at TRPV1 Receptors
Further studies have clarified that ABT-102 acts as a competitive antagonist at the TRPV1 receptor. nih.gov Competitive antagonists bind to the same site as the natural activators of the receptor, thereby preventing the agonist from binding and initiating a response. patsnap.com This is demonstrated by the parallel rightward shift observed in the agonist concentration-response curve in the presence of the antagonist, without a reduction in the maximum possible response.
Pharmacological analysis of ABT-102's interaction with the TRPV1 receptor yielded a pA2 value of 8.344 in studies of capsaicin-evoked responses. nih.gov The pA2 value is a measure of the potency of an antagonist; it represents the negative logarithm of the molar concentration of an antagonist that would require a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates greater antagonist potency. This finding quantitatively confirms the competitive nature of ABT-102's antagonism at the TRPV1 receptor. nih.gov
Selectivity Profiling Against Other TRP Channels and Ion Channels
A crucial aspect of a drug candidate's profile is its selectivity for its intended target over other related proteins, which helps in minimizing off-target effects. ABT-102 has demonstrated high selectivity for the TRPV1 receptor. nih.govmedchemexpress.com It has been profiled against a range of other TRP channels, as well as other types of ion channels and transporters, and has been found to be a highly selective blocker of TRPV1. nih.govmedchemexpress.com While specific quantitative data on its activity at other individual TRP channels from the provided search context is limited, the consistent description across multiple studies is that of high selectivity. nih.govnih.govmedchemexpress.com For instance, its potent antagonist activity at TRPV1 (with IC₅₀ values in the low nanomolar range) is not mirrored at other tested receptors. nih.govnih.gov
Cellular and Subcellular Mechanisms of Action
The antagonistic effects of this compound analogues at the receptor level translate into specific actions within the cell, primarily by modulating ion flow and neuronal signaling cascades.
Inhibition of Agonist-Evoked Intracellular Ca2+ Levels in Vitro
Activation of the TRPV1 channel leads to an influx of cations, most notably calcium (Ca²⁺) and sodium (Na⁺), which depolarizes sensory neurons and initiates pain signals. patsnap.com A key mechanism by which TRPV1 antagonists exert their effects is by preventing this influx of ions.
In vitro studies using cell lines that express the human TRPV1 receptor have shown that ABT-102 potently inhibits the increase in intracellular Ca²⁺ levels that is normally evoked by various agonists. nih.gov This inhibitory effect has been quantified, revealing low nanomolar potency.
Table 1: Inhibition of Agonist-Evoked Intracellular Ca²⁺ by ABT-102
| Agonist | IC₅₀ (nM) |
|---|---|
| Capsaicin | 5 - 7 |
| N-arachidonyl dopamine | 5 - 7 |
| Anandamide | 5 - 7 |
| Protons (acid) | 5 - 7 |
IC₅₀ is the concentration of an inhibitor where the response (in this case, agonist-evoked Ca²⁺ increase) is reduced by half. Data sourced from reference nih.gov.
This potent inhibition of Ca²⁺ influx is a direct cellular consequence of the receptor antagonism described earlier and is a fundamental step in how these compounds block pain signaling at the cellular level. nih.govpatsnap.com
Attenuation of Capsaicin-Evoked Currents in Dorsal Root Ganglion Neurons
Dorsal root ganglion (DRG) neurons are primary sensory neurons that express TRPV1 and are critical for transmitting pain signals from the periphery to the central nervous system. nih.gov Capsaicin directly activates these neurons by opening TRPV1 channels, which generates an inward electrical current. nih.govnih.gov
Analogues like ABT-102 have been shown to effectively block the downstream consequences of this channel activation. nih.gov Functional studies demonstrate that ABT-102 blocks the capsaicin-evoked release of calcitonin gene-related peptide (CGRP), a key neuropeptide involved in pain signaling, from rat DRG neurons. nih.gov Furthermore, research on capsaicin's effects on DRG neurons has shown that the inward currents it evokes can be reduced by TRPV1 antagonists. nih.gov Specifically, a selective TRPV1 antagonist was found to significantly attenuate the reduction in voltage-gated sodium currents (INa⁺) caused by capsaicin, an effect linked to the increase in intracellular sodium concentration via TRPV1 activation. nih.gov This indicates that by blocking the initial TRPV1-mediated ion influx, these antagonists prevent the subsequent modulation of other crucial ion channels involved in neuronal excitability.
Modulation of Heat-Evoked Firing in Spinal Dorsal Horn Neurons
Analogues of the indanone scaffold have been investigated for their potential as analgesics, primarily through the modulation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The TRPV1 receptor is a critical component in pain pathways, known for its role in detecting noxious heat and various chemical irritants. It is highly expressed in nociceptive primary afferent neurons whose central terminals are located in the spinal dorsal horn. elsevierpure.commdpi.com
Activation of TRPV1 channels on these presynaptic terminals enhances the release of excitatory neurotransmitters like glutamate, thereby increasing the firing rate of second-order neurons in the spinal dorsal horn. elsevierpure.comnih.gov This process is fundamental to the transmission of pain signals, particularly those related to thermal stimuli, to the brain. Studies have shown that in inflammatory pain states, the function and expression of TRPV1 in the spinal cord are amplified, contributing to thermal hyperalgesia. elsevierpure.commdpi.com
Therefore, antagonists of the TRPV1 receptor are expected to modulate, specifically decrease, heat-evoked firing in these spinal dorsal horn neurons. By blocking the receptor, these compounds can prevent or reduce the influx of cations (like Ca²⁺) that triggers neurotransmitter release. nih.govnih.gov This mechanism has been demonstrated by the action of TRPV1 antagonists like capsazepine, which can attenuate thermal hyperalgesia and reduce the downstream phosphorylation of NMDA receptors, another key component in central sensitization and pain amplification. mdpi.com The glutamatergic neurons within the dorsal horn that themselves express TRPV1 are a key part of this circuitry, mediating excitatory synaptic transmission that can be dampened by TRPV1 blockade. nih.govnih.gov This targeted action within the spinal cord is a primary strategy for developing novel analgesics. mdpi.com
Structure-Activity Relationship (SAR) Studies
The development of potent and selective TRPV1 antagonists from various chemical scaffolds, including those related to indanones, has been guided by extensive structure-activity relationship (SAR) studies. These investigations systematically modify the chemical structure of a lead compound to understand how different functional groups and structural motifs influence its biological activity.
Influence of Substituents on Receptor Binding Affinity
SAR studies for TRPV1 antagonists have revealed that specific substitutions on a core scaffold are critical for high binding affinity. The general pharmacophore for many TRPV1 antagonists consists of three key regions: a central aromatic or heteroaromatic core (A-region), a linker with a hydrogen bond acceptor/donor (B-region, often a urea (B33335) or amide), and a lipophilic aryl or heteroaryl group (C-region).
For instance, in a series of 1,4-benzoxazin-3-one urea analogues, modifications to the C-region with various substituted pyridine, pyrazole (B372694), and thiazole (B1198619) moieties significantly impacted potency. nih.gov The introduction of a tert-butyl group on a pyrazole ring in the C-region was found to provide high potency. nih.gov The table below illustrates how changes in the C-region substituent affect the inhibitory concentration (IC₅₀) for blocking capsaicin-induced activation of the human TRPV1 receptor.
| Compound | C-Region Moiety | Capsaicin IC₅₀ (nM) |
| Analog 1 | 4-(trifluoromethyl)pyridin-2-yl | 1.14 |
| Analog 2 | 5-(tert-butyl)isoxazol-3-yl | 1.13 |
| 36 | 1-(tert-butyl)-1H-pyrazol-4-yl | 2.31 |
| Analog 4 | 2-(tert-butyl)thiazol-5-yl | 1.35 |
This table is generated based on data presented for illustrative purposes of SAR principles. nih.gov
These data indicate that bulky, lipophilic groups like tert-butyl are well-tolerated and can contribute to potent antagonism. The interactions often involve π-π stacking with aromatic residues like Tyr511 and Phe591 and hydrogen bonding with residues such as Thr550 in the TRPV1 binding pocket. nih.gov Similarly, studies on other chemical series have identified that groups like 3-chloropyridine (B48278) in the C-region contribute to high affinity. nih.gov
Stereochemical Requirements for Pharmacological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of drug design, as biological macromolecules like receptors are chiral. The two enantiomers (non-superimposable mirror images) of a chiral drug can exhibit vastly different pharmacological and pharmacokinetic profiles. mdpi.comnih.gov One enantiomer may fit perfectly into a receptor's binding site and elicit the desired therapeutic effect, while the other may be inactive or, in some cases, cause unwanted side effects. mdpi.com
While specific SAR studies detailing the stereochemical requirements for this compound analogues are not broadly published, the principles hold true for this class of compounds. The indanone core itself can be chiral if substituted asymmetrically. The synthesis of single enantiomers and their separate biological evaluation is a critical step in drug development to identify the more potent and safer isomer, leading to an improved therapeutic index. nih.gov
Computational Approaches to SAR Prediction
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of structure-activity relationships and guiding the synthesis of more effective compounds. Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are widely applied to the study of TRPV1 antagonists. nih.govnih.gov
Molecular Docking studies place virtual representations of ligands into the 3D structure of the target receptor, which is available for TRPV1 through cryo-electron microscopy. This allows researchers to visualize and analyze the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the antagonist and amino acid residues in the TRPV1 binding site (e.g., Y511, S512, T550, R557). nih.govnih.gov For example, docking studies of 1,4-benzoxazin-3-one analogues revealed that π-π interactions with Tyr511 and Phe591 and a hydrogen bond with Thr550 were critical for stable binding. nih.gov
3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), build a statistical correlation between the biological activity of a set of molecules and their 3D physicochemical properties (steric and electrostatic fields). These models can predict the potency of novel, unsynthesized compounds and generate visual maps that highlight regions where modifications would likely increase or decrease activity. Such models have been successfully built for various series of TRPV1 antagonists, demonstrating good predictive performance and providing a rational basis for the design of new analogues with enhanced inhibitory effects.
Preclinical Research and Therapeutic Potential of 5 Tert Butyl 2,3 Dihydroinden 1 One Derivatives
In Vivo Pharmacological Evaluation in Pain Models
The analgesic potential of 5-Tert-butyl-2,3-dihydroinden-1-one derivatives, particularly ABT-102, has been extensively investigated in a variety of rodent models of pain. These studies have been crucial in characterizing the compound's efficacy and mechanism of action.
Assessment in Inflammatory Pain Models
The efficacy of ABT-102 has been demonstrated in preclinical models of inflammatory pain. These models aim to replicate the pain states associated with tissue inflammation. Research indicates that ABT-102 is effective in blocking nociception in rodent models of inflammatory pain. nih.gov The compound has been shown to decrease both spontaneous pain behaviors and those evoked by thermal and mechanical stimuli in these models. nih.gov
One of the standard models used to induce inflammatory pain is the injection of Complete Freund's Adjuvant (CFA) into the paw of a rodent, which leads to a sustained inflammatory response characterized by thermal hyperalgesia and mechanical allodynia. nih.govcriver.com While it is reported that ABT-102 is effective in such models, specific dose-response data from publicly available literature is limited. nih.gov Another common model of acute inflammatory pain involves the injection of carrageenan. nih.govnih.gov Studies on ABT-102 have confirmed its activity in models of inflammatory pain, which would typically include carrageenan-induced hyperalgesia. nih.gov
| Inflammatory Pain Model | Compound | Effect | Source |
| General Inflammatory Pain | ABT-102 | Blocks nociception, decreases spontaneous and evoked pain behaviors | nih.gov |
| Complete Freund's Adjuvant (CFA) | ABT-102 | Reported efficacy | nih.gov |
| Carrageenan-Induced Hyperalgesia | ABT-102 | Implied efficacy in inflammatory pain models | nih.gov |
Investigation in Neuropathic Pain Models
Neuropathic pain, which arises from damage to the nervous system, is another area where this compound derivatives have been evaluated. The spinal nerve ligation (SNL) model is a widely used surgical model to induce neuropathic pain in rodents, mimicking symptoms such as mechanical allodynia and thermal hyperalgesia. researchgate.netcriver.comnih.govnih.gov
| Neuropathic Pain Model Type | Compound | Reported Efficacy | Source |
| Post-operative Pain | ABT-102 | Effective in blocking nociception | nih.gov |
| Osteoarthritic Pain | ABT-102 | Effective in blocking nociception | nih.govresearchgate.net |
| Bone Cancer Pain | ABT-102 | Effective in blocking nociception | nih.govresearchgate.net |
Behavioral Phenotyping in Rodent Pain Assays
Behavioral phenotyping in rodent pain assays is essential to understand the full spectrum of a compound's analgesic effects. These assays measure various pain-related behaviors, including reflexive responses to stimuli and more complex spontaneous behaviors. researchgate.netnih.govfrontiersin.org
ABT-102 has been shown to decrease both spontaneous pain behaviors and pain responses evoked by thermal and mechanical stimuli in various rodent models. nih.gov A notable finding is that repeated administration of ABT-102 for 5-12 days leads to an enhancement of its analgesic activity. This suggests a potential for increased therapeutic benefit with chronic use. nih.gov Furthermore, while a single dose of ABT-102 can induce a transient increase in core body temperature, this hyperthermic effect is attenuated with repeated dosing. nih.govnih.gov
Exploration of Other Potential Therapeutic Applications
Beyond pain, the therapeutic potential of this compound derivatives has been considered in other areas, though research is less extensive.
Research into Neuroinflammatory Conditions
Neuroinflammation is a key component of many neurodegenerative diseases. While some research has explored the anti-neuroinflammatory potential of compounds with a similar structural backbone, such as 3,4-dihydronaphthalen-1(2H)-one derivatives, there is currently no publicly available research specifically investigating the effects of this compound or its derivatives like ABT-102 on neuroinflammatory conditions. nih.gov
Studies in Cardiovascular Physiology
The primary target of ABT-102 is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. nih.gov TRPV1 channels are known to be expressed in the cardiovascular system and play a role in regulating vascular tone and cardiac function. biorxiv.orgjci.orgfrontiersin.org While the engagement of TRPV1 by antagonists like ABT-102 suggests a potential for cardiovascular effects, specific studies detailing the cardiovascular physiology of this compound derivatives are not extensively reported in the literature. However, clinical data on ABT-102 in healthy volunteers did not report any relevant cardiovascular side effects. nih.gov
Toxicological Research Methodologies and Findings from Preclinical Studies
The preclinical toxicological evaluation of new chemical entities is a critical step in drug development, designed to identify potential hazards and characterize adverse effects before administration to humans. For derivatives of this compound, such as the potent Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist (R)-1-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea (ABT-102), toxicological assessment follows standardized methodologies to ensure a comprehensive understanding of their safety profile. nih.gov
Safety Pharmacology Assessments
Safety pharmacology studies are designed to investigate the potential for undesirable pharmacodynamic effects of a substance on essential physiological functions. fda.gov These studies are a regulatory requirement prior to the initiation of Phase I clinical trials and focus on identifying off-target effects that could have relevance to human safety. fda.goviitri.org
The standard "core battery" of safety pharmacology assessments, as outlined in ICH S7A guidelines, focuses on three vital organ systems: the central nervous system (CNS), the cardiovascular system, and the respiratory system. fda.govcriver.com Methodologies involve a combination of in vivo and in vitro tests to detect any adverse effects on behavior, coordination, blood pressure, heart rate, electrocardiogram (ECG) parameters, and respiratory function. iitri.orgcriver.com
In the preclinical evaluation of the this compound derivative ABT-102, safety pharmacology studies were conducted to assess its effects. Preclinical studies in rats revealed that ABT-102 induced mild hyperthermia. nih.gov This effect on body temperature regulation is a known pharmacodynamic effect of TRPV1 antagonists. nih.gov The selection of ABT-102 for clinical development suggests that other core battery assessments did not reveal significant liabilities within the therapeutic range. nih.gov
| Assessment Area | Methodology | Key Findings for ABT-102 (Preclinical) |
|---|---|---|
| Central Nervous System (CNS) | Functional Observation Battery (FOB) in rodents to assess behavior, coordination, and neurological function. | No significant adverse effects reported that would preclude clinical development. |
| Cardiovascular System | Evaluation of blood pressure, heart rate, and ECG in animal models (e.g., telemeterized dogs). In vitro hERG assay for QT prolongation risk. | No major cardiovascular liabilities reported from preclinical studies. nih.gov |
| Respiratory System | Plethysmography in rodents to measure respiratory rate, tidal volume, and minute volume. | No significant adverse effects on respiratory function reported. |
| Body Temperature | Monitoring of core body temperature in animal models. | Induced mild, transient hyperthermia in rats. nih.gov |
Acute and Subchronic Toxicity Studies
Acute and subchronic toxicity studies are fundamental components of preclinical safety evaluation, aimed at determining the potential toxicity of a substance after single and repeated exposures, respectively.
Acute Toxicity Studies investigate the effects of a single, high dose of a substance. patsnap.com The primary goal is to determine the median lethal dose (LD50) and identify the target organs of toxicity. These studies provide critical information for classifying a compound's toxicity and for guiding dose selection in further studies. patsnap.com For instance, a study on a gallic acid-based indanone derivative found it to be non-toxic up to 1000 mg/kg body weight in an acute oral toxicity test in mice, indicating a low order of acute toxicity for that specific compound. nih.govresearchgate.net
Subchronic Toxicity Studies , typically lasting from 14 to 90 days, assess the effects of repeated dosing. nelsonlabs.com These studies are designed to characterize the toxicological profile of a compound over a longer duration, identify target organs, and determine a No-Observed-Adverse-Effect Level (NOAEL). As per ISO 10993-11 guidelines, these studies involve daily administration of the test substance, regular clinical observations, body weight measurements, and, at termination, comprehensive hematological, clinical chemistry, and histopathological examinations. nelsonlabs.com While extensive toxicological evaluations were performed on ABT-102 to enable its progression to clinical trials, specific results from its acute and subchronic toxicity studies are not extensively detailed in publicly available literature. nih.gov
| Study Type | Objective | Typical Duration | Key Endpoints |
|---|---|---|---|
| Acute Toxicity | Determine effects of a single high dose, establish LD50, and identify target organs. patsnap.com | Up to 14 days following a single dose. | Mortality, clinical signs of toxicity, gross necropsy findings. |
| Subchronic Toxicity | Characterize toxicity after repeated exposure, identify target organs, and establish a NOAEL. nelsonlabs.com | 14, 28, or 90 days. | Clinical observations, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathology. |
Metabolite Identification and Profiling Research
Metabolite identification and profiling are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. This research helps to identify pharmacologically active or potentially toxic metabolites and to understand inter-species differences in metabolism.
The primary methodology for metabolite profiling involves the use of analytical techniques such as liquid chromatography coupled with high-resolution mass spectrometry (LC-MS). nih.gov This technology allows for the separation, detection, and identification of metabolites in biological matrices like plasma, urine, and feces. The process typically involves comparing the mass spectra of potential metabolites against reference databases and known fragmentation patterns. nih.gov
Advanced Analytical Methodologies in the Research of 5 Tert Butyl 2,3 Dihydroinden 1 One
Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Research Samples
Spectroscopic methods are indispensable for confirming the molecular structure and assessing the purity of 5-Tert-butyl-2,3-dihydroinden-1-one. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary tools used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. In the ¹H NMR spectrum, the chemical shifts, splitting patterns, and integration of the signals correspond to the different types of protons in the molecule. The aromatic protons of the indanone core, the methylene (B1212753) protons of the five-membered ring, and the highly shielded protons of the tert-butyl group all appear at characteristic chemical shifts. pdx.edu Similarly, the ¹³C NMR spectrum reveals the number of distinct carbon environments, including the carbonyl carbon, the aromatic carbons, and the carbons of the tert-butyl group. nanalysis.com The presence of a tert-butyl group is often characterized by an intense, sharp singlet in the ¹H NMR spectrum and strong signals in the ¹³C NMR spectrum due to the nine equivalent protons and the quaternary and methyl carbons, respectively. nih.gov
Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.2 - 7.6 | 120 - 140 |
| Methylene (CH₂) adjacent to carbonyl | ~2.7 | ~36 |
| Methylene (CH₂) adjacent to aromatic ring | ~3.1 | ~26 |
| Tert-butyl (CH₃) | ~1.3 | ~31 |
| Tert-butyl (quaternary C) | - | ~35 |
| Carbonyl (C=O) | - | ~207 |
| Note: Predicted values are for illustrative purposes and may vary based on solvent and experimental conditions. |
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other significant peaks would include those for aromatic C-H stretching and C=C stretching, as well as aliphatic C-H stretching from the methylene and tert-butyl groups.
Chromatographic Methods for Separation and Quantification in Biological Matrices and Synthetic Mixtures
Chromatographic techniques are essential for separating this compound from reaction mixtures or biological samples and for quantifying its concentration. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds. rsc.orgxjtlu.edu.cn For the purity assessment of this compound, a reversed-phase HPLC method would typically be used. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). ucl.ac.ukhzdr.de The compound is detected as it elutes from the column, most commonly by a UV detector set at a wavelength where the aromatic system of the indanone absorbs strongly. By comparing the peak area of the main compound to the areas of any impurity peaks, the purity can be accurately determined. For quantitative analysis, a calibration curve is constructed using standards of known concentration. ucl.ac.uk
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. hzdr.de this compound is amenable to GC analysis. The sample is vaporized and passed through a capillary column, where separation occurs based on boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides both mass information for identification and signal intensity for quantification. chemicalbook.com For complex matrices, derivatization may be employed to improve volatility and chromatographic behavior. np-mrd.orgnih.gov
Typical Parameters for Chromatographic Analysis of Indanone Derivatives
| Parameter | HPLC | GC-MS |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) |
| Mobile/Carrier Gas | Acetonitrile/Water gradient | Helium |
| Detector | UV-Vis (Diode Array Detector) | Mass Spectrometer (Quadrupole or Ion Trap) |
| Typical Application | Purity testing, quantification in synthetic mixtures | Identification and quantification in complex mixtures, metabolite analysis |
| Note: These are general parameters and would be optimized for the specific analysis of this compound. |
Mass Spectrometry for Metabolomic and Proteomic Investigations Related to Compound Interactions
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone of metabolomics and proteomics, enabling the study of how compounds like this compound interact with biological systems. nih.gov
Metabolomic Studies aim to identify and quantify the small-molecule metabolites in a biological system. sunway.edu.my When a compound like this compound is introduced to a biological system (e.g., cell culture or in vivo models), its metabolic fate can be tracked using LC-MS. nih.gov High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of potential metabolites based on their accurate mass. sunway.edu.my Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the metabolite ions and analyzing the resulting fragment ions. researchgate.net This approach can identify metabolic transformations such as hydroxylation, glucuronidation, or sulfation. sunway.edu.my
Proteomic Investigations can reveal the protein targets with which a compound interacts. nih.gov One approach, known as chemical proteomics, often involves modifying the compound of interest to create a probe that can be used to "pull down" its binding partners from a cell lysate. nih.gov Another method involves monitoring changes in protein stability upon ligand binding. nih.govnih.gov Proteins that are stabilized or destabilized by the presence of this compound or its derivatives can be identified by techniques like pulse proteolysis followed by LC-MS/MS analysis. nih.govnih.gov
X-ray Crystallography and NMR Spectroscopy for Three-Dimensional Structural Analysis of Derivatives and Their Complexes
Determining the precise three-dimensional arrangement of atoms in a molecule is crucial for understanding its properties and interactions. X-ray crystallography and advanced NMR techniques are the gold standards for this purpose.
X-ray Crystallography provides an unambiguous determination of the solid-state structure of a crystalline compound. To perform this analysis on a derivative of this compound, a single crystal of high quality is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions can be determined with high precision. xjtlu.edu.cn This technique can reveal detailed information about bond lengths, bond angles, and intermolecular interactions in the crystal lattice. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly two-dimensional (2D) NMR techniques, can be used to determine the three-dimensional structure of molecules in solution. nanalysis.com Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can establish through-bond and through-space connectivities between atoms. For larger molecules, such as a complex between a derivative of this compound and a protein, advanced NMR techniques, often in combination with isotopic labeling, are employed to probe the structure of the complex and identify the binding interface. nih.gov The presence of the tert-butyl group can be advantageous in such studies, as its sharp and intense NMR signal can serve as a useful probe. nih.gov
Illustrative Crystallographic Data for a tert-Butyl Containing Heterocyclic Compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.949(6) |
| b (Å) | 9.930(5) |
| c (Å) | 20.125(13) |
| β (˚) | 98.51(3) |
| Volume (ų) | 2164(2) |
| Data from a representative tert-butyl containing indole (B1671886) derivative for illustrative purposes. xjtlu.edu.cn |
Future Directions and Research Gaps
Development of Novel Analogues with Enhanced Selectivity and Efficacy
The development of new analogues of 5-tert-butyl-2,3-dihydroinden-1-one with improved pharmacological profiles remains a primary research focus. While derivatives like ABT-102 have demonstrated high selectivity for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, the quest for even greater selectivity and efficacy is ongoing. nih.gov Structure-activity relationship (SAR) studies are crucial in this endeavor. By systematically modifying the core indenone structure, researchers can elucidate the key molecular features that govern binding affinity and functional activity at the target receptor. wisconsin.edunih.gov
| Compound Scaffold | Key Modification | Observed Effect | Reference |
| N-indazole-N'-benzyl urea (B33335) | Replacement of benzyl (B1604629) with indan (B1671822) moiety | Increased in vitro potency for TRPV1 | researchgate.net |
| Indenone Derivatives | Arylation via Suzuki-Miyaura cross-coupling | Inhibition of AlkBH3 DNA repair activity | nih.gov |
| Benzimidazolone Analogues | Introduction of 1,2,4-oxadiazole (B8745197) linker | Dual antagonism of TRPA1 and TRPV1 | mdpi.com |
Exploration of Alternative Target Interactions Beyond TRPV1
While the initial therapeutic promise of this compound derivatives has been predominantly linked to TRPV1 antagonism for pain management, the indenone scaffold itself is a versatile pharmacophore with the potential to interact with a range of other biological targets. nih.govresearchgate.net A significant area of future research will be the systematic exploration of these alternative interactions.
For example, studies on other indenone derivatives have revealed their potential as inhibitors of the human DNA dealkylation repair enzyme AlkBH3, which is implicated in cancer cell proliferation. nih.gov This suggests that analogues of this compound could be rationally designed and screened for anticancer activity. Furthermore, various 1-indanone (B140024) derivatives have been investigated for a wide array of biological activities, including antiviral, antibacterial, and anti-inflammatory effects, as well as for applications in treating Alzheimer's disease and cardiovascular conditions. nih.gov Future research should involve comprehensive screening of existing and novel this compound derivatives against a broad panel of biological targets to uncover new therapeutic opportunities.
Mechanistic Insights into Long-Term Effects and Off-Target Activities
A critical research gap is the comprehensive understanding of the long-term physiological effects and potential off-target activities of this compound derivatives. While short-term studies on compounds like ABT-102 have been conducted, more extensive investigations are necessary to ensure long-term safety. nih.govnih.gov
One of the known on-target effects of some TRPV1 antagonists is the induction of hyperthermia. nih.govnih.gov Although repeated dosing of ABT-102 has been shown to attenuate this effect in rodents, the underlying mechanisms are not fully understood. nih.gov Future research should focus on elucidating the signaling pathways involved in both the desired analgesic effects and the undesired side effects. This could involve advanced proteomics, metabolomics, and transcriptomics approaches to identify downstream signaling cascades and potential off-target interactions. A deeper mechanistic understanding will be instrumental in designing next-generation compounds with a more favorable safety profile.
Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) into the drug discovery process offers a powerful tool for accelerating the development of novel this compound derivatives. These computational approaches can be employed to build predictive models for various properties, including target affinity, selectivity, and pharmacokinetic profiles.
Generative models can design novel molecular structures based on the indenone scaffold, while predictive models can screen these virtual compounds for their likelihood of being active and having drug-like properties. For instance, AI models can be trained on existing SAR data to identify the key structural features that contribute to high-affinity binding to TRPV1 or other targets. This can guide the synthesis of a smaller, more focused library of compounds for experimental testing, thereby saving time and resources. Furthermore, in silico methods can be used to predict potential off-target interactions, helping to identify and mitigate potential safety concerns early in the development process.
Translational Research Pathways for Derivatives of this compound
The successful translation of a promising compound from the laboratory to the clinic is a complex process that requires a well-defined research pathway. For derivatives of this compound, this involves a series of Investigational New Drug (IND)-enabling studies. hubspotusercontent-na1.netallucent.com These studies are designed to provide critical data on the safety and pharmacology of a drug candidate before it can be administered to humans.
The translational pathway for a new derivative would typically include:
Pharmacology: In-depth characterization of the compound's mechanism of action and its effects in relevant animal models of disease.
Pharmacokinetics: Studies on the absorption, distribution, metabolism, and excretion (ADME) of the compound to understand its fate in the body.
Toxicology: A comprehensive assessment of the compound's safety profile, including single-dose and repeated-dose toxicity studies in at least two animal species. antibodysociety.org
Chemistry, Manufacturing, and Controls (CMC): Development of a scalable and reproducible synthesis process to produce the drug substance according to Good Manufacturing Practices (GMP). nih.gov
The clinical development of ABT-102 provides a valuable roadmap for future derivatives. nih.gov The data from preclinical and early clinical studies of ABT-102 can inform the design of more efficient and targeted development plans for next-generation compounds based on the this compound scaffold.
Q & A
Q. What established synthetic routes exist for 5-Tert-butyl-2,3-dihydroinden-1-one, and how are they validated experimentally?
A common approach involves Friedel-Crafts alkylation of dihydroindenone derivatives using tert-butyl halides in the presence of Lewis acids (e.g., AlCl₃). Validation includes monitoring reaction progress via thin-layer chromatography (TLC) and confirming purity through melting point analysis or HPLC. Nuclear magnetic resonance (NMR) spectroscopy is critical for structural validation, particularly to verify tert-butyl group integration and ketone positioning .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the tert-butyl group (δ ~1.3 ppm for 9H singlet) and ketone position.
- FT-IR : To identify the carbonyl stretch (~1700 cm⁻¹) and aromatic C-H bending.
- Mass Spectrometry (MS) : For molecular ion ([M]⁺) verification and fragmentation pattern analysis. Cross-referencing with computational simulations (e.g., DFT-based NMR predictions) enhances reliability .
Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?
Standardize reaction conditions (temperature, solvent purity, catalyst concentration) and provide detailed spectral data (e.g., NMR peak assignments, IR bands) in supplementary materials. Collaborative validation through inter-lab studies and adherence to protocols like those in (randomized block design for variable control) reduces variability .
Advanced Research Questions
Q. How can contradictions between theoretical computational models and experimental spectral data for this compound be resolved?
Reconcile discrepancies by:
- Re-evaluating computational parameters (e.g., solvent effects, basis sets in DFT calculations).
- Conducting controlled experiments (e.g., variable-temperature NMR) to assess dynamic effects.
- Applying multi-technique validation (e.g., X-ray crystallography for absolute configuration). This aligns with ’s emphasis on iterative hypothesis testing and methodological triangulation .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound derivatives?
Use split-plot factorial designs (as in ) to test variables like substituent position and steric effects. Combine kinetic studies (e.g., reaction rate measurements) with quantum mechanical modeling to correlate electronic properties with biological or catalytic activity. Dose-response assays in biological studies should follow OECD guidelines for reproducibility .
Q. How can researchers address discrepancies in reported catalytic efficiencies of metal complexes derived from this compound?
Perform systematic reviews of reaction conditions (e.g., solvent polarity, catalyst loading) and apply statistical tools like ANOVA to identify confounding variables. Meta-analyses of published data, guided by ’s bibliometric principles, help identify methodological inconsistencies. Replicate studies under standardized conditions to isolate key factors .
Q. What theoretical frameworks guide the integration of this compound into organometallic catalysis research?
Anchor studies in ligand-field theory and Hammett’s linear free-energy relationships to predict electronic effects of the tert-butyl group. and highlight the necessity of linking synthetic routes to overarching concepts like steric bulk’s impact on transition-state geometry .
Q. How does the compound’s stability under varying pH and temperature conditions influence storage and application in long-term studies?
Conduct accelerated stability tests (ICH Q1A guidelines) with HPLC monitoring of degradation products. Thermodynamic analyses (e.g., DSC for melting points, TGA for thermal decomposition) inform storage protocols. Safety data from analogs ( ) suggest inert atmosphere storage to prevent oxidation .
Q. What comparative methodologies are used to evaluate the reactivity of this compound against similar dihydroindenone derivatives?
Apply competitive reaction assays under identical conditions, comparing yields and kinetic profiles. Use computational tools (e.g., molecular docking for enzyme inhibition studies) to quantify steric/electronic differences. ’s approach to structural analogs provides a template for such comparative analyses .
Q. How can green chemistry metrics be applied to optimize the synthesis of this compound?
Calculate E-factors (waste-to-product ratio) and atom economy for existing routes. Explore solvent-free mechanochemical synthesis or biocatalytic methods to reduce environmental impact. ’s AI-driven optimization principles can prioritize routes with higher sustainability indices .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
